molecular formula C21H19BrN4O B11455918 4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

Cat. No.: B11455918
M. Wt: 423.3 g/mol
InChI Key: SWQWIDOXHFFNKP-UHFFFAOYSA-N
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Description

4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that features a brominated phenol group, an imidazo[1,2-a]pyrazine ring, and an ethyl-methyl substituted phenylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is unique due to its combination of a brominated phenol group, an imidazo[1,2-a]pyrazine ring, and an ethyl-methyl substituted phenylamine. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C21H19BrN4O

Molecular Weight

423.3 g/mol

IUPAC Name

4-bromo-2-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol

InChI

InChI=1S/C21H19BrN4O/c1-3-14-6-4-5-13(2)19(14)25-21-20(16-11-15(22)7-8-17(16)27)24-18-12-23-9-10-26(18)21/h4-12,25,27H,3H2,1-2H3

InChI Key

SWQWIDOXHFFNKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(N=C3N2C=CN=C3)C4=C(C=CC(=C4)Br)O)C

Origin of Product

United States

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